molecular formula C22H19N3O B4439466 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide

1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide

Cat. No. B4439466
M. Wt: 341.4 g/mol
InChI Key: HXCBSXHARCGEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide, also known as MLN8054, is a selective inhibitor of the Aurora A kinase, which is an important protein involved in cell division. MLN8054 has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

Studies: Further studies may be conducted to elucidate the precise mechanism of action of 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide and its effects on other cellular processes.
Conclusion:
1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide is a selective inhibitor of Aurora A kinase with potential use in cancer treatment. Its complex synthesis method and high cost may limit its widespread use, but it is a valuable tool for studying the role of Aurora A kinase in cancer and other cellular processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Advantages and Limitations for Lab Experiments

1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide is a useful tool for studying the role of Aurora A kinase in cancer and other cellular processes. Its selectivity and good pharmacokinetic properties make it a valuable compound for in vitro and in vivo experiments. However, its complex synthesis method and high cost may limit its widespread use.

Future Directions

There are several possible future directions for the study of 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide and Aurora A kinase inhibition. These include:
1. Combination therapy: 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide may be used in combination with other cancer drugs to enhance its anti-tumor activity and reduce the risk of drug resistance.
2. Biomarker development: Biomarkers may be developed to identify patients who are most likely to benefit from 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide treatment.
3. New inhibitors: New inhibitors of Aurora A kinase may be developed with improved selectivity and pharmacokinetic properties.
4.

Scientific Research Applications

1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. 1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

properties

IUPAC Name

1-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-25-20-5-3-2-4-18(20)15-21(25)22(26)24-19-8-6-16(7-9-19)14-17-10-12-23-13-11-17/h2-13,15H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCBSXHARCGEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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